molecular formula C9H17NO2 B1615280 N-(Butoxymethyl)methacrylamide CAS No. 5153-77-5

N-(Butoxymethyl)methacrylamide

Cat. No. B1615280
CAS RN: 5153-77-5
M. Wt: 171.24 g/mol
InChI Key: ADGJZVKOKVENDN-UHFFFAOYSA-N
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Description

“N-(Butoxymethyl)methacrylamide” is a specialty acrylamide monomer used for various crosslinking applications . It is an ether derivative of n-methylol acrylamide and methacrylamide .


Synthesis Analysis

The synthesis of “N-(Butoxymethyl)methacrylamide” involves three steps: etherification, washing, and decompression for desolvation . The washing step displaces the traditional decompression refining step, reducing manufacturing cost and enhancing efficiency .


Molecular Structure Analysis

The linear formula of “N-(Butoxymethyl)methacrylamide” is H2C=CHCONHCH2O(CH2)3CH3 . It has a molecular weight of 157.21 .


Chemical Reactions Analysis

Acrylamides, including “N-(Butoxymethyl)methacrylamide”, are reactive electrophilic chemicals that can covalently react with biological nucleophiles, such as DNA bases, proteins, or peptides . Most acrylamides exhibit high excess toxicity, while methacrylamides act as baseline toxicants .


Physical And Chemical Properties Analysis

“N-(Butoxymethyl)methacrylamide” has a refractive index of n20/D 1.465 (lit.), a boiling point of 125-128 °C/0.03 mmHg (lit.), and a density of 0.96 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Modulating Cellular Signaling and Overcoming Multidrug Resistance

N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, similar in structure to N-(Butoxymethyl)methacrylamide, play a significant role in drug delivery systems, influencing the molecular mechanisms of antitumor action of chemotherapeutic drugs. They modify the internalization, intracellular trafficking, and accumulation of the drug in tumor cells, helping to overcome drug resistance, inhibit cellular detoxification mechanisms, and affect cell death signaling pathways (Minko, 2010).

2. Biocompatibility and Immunogenicity Studies

HPMA copolymers, including those with a structure similar to N-(Butoxymethyl)methacrylamide, have shown good biocompatibility in immunogenicity studies. They do not elicit significant antibody production and have reduced toxicity against hematopoietic precursors in bone marrow, demonstrating their potential for safe drug delivery applications (Říhová et al., 1989).

3. Molecular Imaging Applications

HPMA copolymers are used in molecular imaging to investigate drug delivery mechanisms. They allow for the visualization of pharmacokinetics, biodistribution, and drug targeting efficiency in both animal models and human patients, aiding in the understanding of drug delivery systems (Lu, 2010).

4. Development of Macromolecular Therapeutics

Research on HPMA copolymers, structurally related to N-(Butoxymethyl)methacrylamide, has led to the development of macromolecular therapeutics for treating cancer and musculoskeletal diseases. These copolymers are also used as building blocks for modified biomaterials and smart hydrogels (Kopeček & Kopec̆ková, 2010).

5. Enhanced Anticancer Activity

Studies demonstrate that HPMA copolymer-doxorubicin formulations show signs of enhanced anticancer activity with reduced toxicity compared to free doxorubicin, indicating their potential in chemotherapy (Seymour et al., 2009).

Safety And Hazards

“N-(Butoxymethyl)methacrylamide” is classified as harmful if swallowed and toxic in contact with skin . It may cause genetic defects, is suspected of causing cancer and damaging the unborn child, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N-(butoxymethyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-5-6-12-7-10-9(11)8(2)3/h2,4-7H2,1,3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGJZVKOKVENDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCNC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199502
Record name N-(Butoxymethyl)methacrylamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Butoxymethyl)methacrylamide

CAS RN

5153-77-5
Record name N-(Butoxymethyl)-2-methyl-2-propenamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Butoxymethyl)methacrylamide
Source ChemIDplus
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Record name N-(Butoxymethyl)methacrylamide
Source EPA DSSTox
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Record name N-(butoxymethyl)methacrylamide
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Record name N-(BUTOXYMETHYL)METHACRYLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Tsukada, H Shiozaki… - Journal of applied polymer …, 1993 - Wiley Online Library
The graft polymerizations of the N(n‐butoxymethyl) methacrylamide (BMA) monomer onto silk fibers were effected after reducing the pH of the grafting system to 2.5 by the addition of a …
Number of citations: 12 onlinelibrary.wiley.com
M Tsukada, H Shiozaki, JS Crighton… - Journal of applied …, 1993 - Wiley Online Library
The physical properties, including changes in the yellowness index, following UV irradiation of Bombyx mori silk fibers loaded with poly[N(n‐butoxymethyl) methacrylamide], poly(BMA), …
Number of citations: 14 onlinelibrary.wiley.com
M Tuček, J Tenglerova, B Kollarova… - International archives of …, 2002 - Springer
Objectives. The prospective cohort study of 1992–1999 describes the effect of occupational exposure to chemical substances in the production of acrylic acid, acrylic acid esters and …
Number of citations: 23 link.springer.com
J Šňupárek - Progress in organic coatings, 1996 - Elsevier
The preparation of a synthetic latex is a very complex process that is affected by the monomers selected, surfactants, initiators and the polymerization process. The semi-continuous …
Number of citations: 34 www.sciencedirect.com
M Tsukada, N Kasai, G Freddi - Journal of applied polymer …, 1993 - Wiley Online Library
The structural changes of silk fibers grafted with methyl methacrylate (MMA) were investigated in relation to the weight gain. Both the refractive indices, parallel and perpendicular to the …
Number of citations: 19 onlinelibrary.wiley.com
F Ferrero, M Periolatto… - Journal of applied polymer …, 2007 - Wiley Online Library
The process of silk weighting with methacrylamide (MAA) initiated by ammonium persulfate was studied to optimize the operating conditions to obtain high yields of grafted monomer. …
Number of citations: 15 onlinelibrary.wiley.com
M Tsukada, Y Gotoh, H Shiozaki… - Journal of applied …, 1994 - Wiley Online Library
The objective of this study was to investigate the physical properties of silk fibers modified with dibasic acid anhydrides. These are potentially attractive modifying agents to reduce the …
Number of citations: 16 onlinelibrary.wiley.com
SUD Wani, SP Gautam, ZL Qadrie… - International Journal of …, 2020 - Elsevier
The silk fibroin (SF) prepared by Bombyx mori silkworms is one of the mainly abundant natural fiber and can be obtained simply and economically. SF as bio-material has superior bio-…
Number of citations: 63 www.sciencedirect.com
HI Part, FA Listing - Handbook of Poylmer-Liquid Interaction …, 2018 - books.google.com
Contreras, Ruiz, Cerezo, and Parera^^"* determined the Hildebrand parameter (38 MPa^^^) of 1% Carbopol 941 dispersions from measurement of apparent viscosities in different …
Number of citations: 0 books.google.com
S polyETHER SULFONE… - … of Poylmer-Liquid …, 2018 - books.google.com
BISPHENOLA polySULFONE—see Part II and also: polySULFONE for substituted bisphenol A polysulfones SULFONATED polyETHER SULFONE. polyBISPHENOL A-…
Number of citations: 0 books.google.com

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